
1-Hexene, 6-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexene, 6-methoxy- is an organic compound that belongs to the class of alkenes It is characterized by a hexene backbone with a methoxy group attached to the sixth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexene, 6-methoxy- can be synthesized through multiple-step organic reactions. One common method involves the alkylation of 1-hexene with methanol in the presence of a strong acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 1-hexene, 6-methoxy- often involves the trimerization of ethylene followed by selective functionalization. Catalysts such as Phillips catalysts are used to achieve high selectivity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Hexene, 6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed:
Oxidation: 6-methoxyhexanol, 6-methoxyhexanal, and 6-methoxyhexanoic acid.
Reduction: 6-methoxyhexane.
Substitution: 6-chlorohexene, 6-bromohexene.
Scientific Research Applications
1-Hexene, 6-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Hexene, 6-methoxy- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
1-Hexene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
6-Methoxyhexane: Saturated version of 1-Hexene, 6-methoxy-, with different chemical properties.
1-Hexanol: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity.
Uniqueness: 1-Hexene, 6-methoxy- is unique due to the presence of both an alkene and a methoxy group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
5084-33-3 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
6-methoxyhex-1-ene |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7-8-2/h3H,1,4-7H2,2H3 |
InChI Key |
UIPIUTVEKQBIMC-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine](/img/structure/B14738071.png)
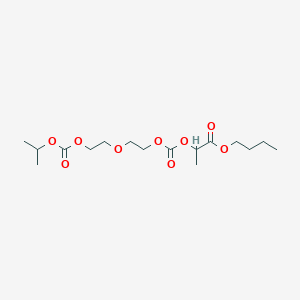
![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)

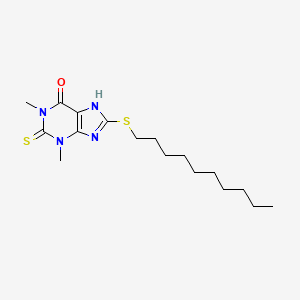
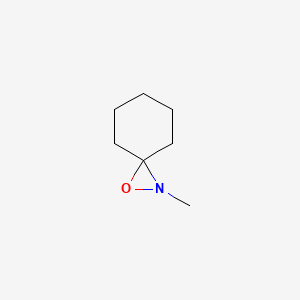

![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)
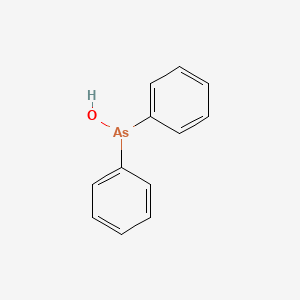
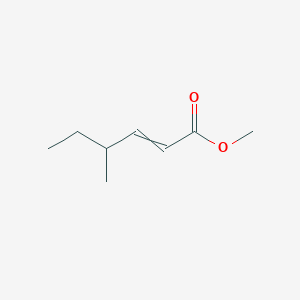
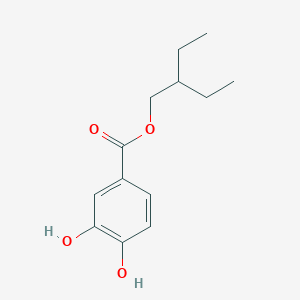
![N-[(Furan-2-YL)methyl]-3-methyl-2H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B14738151.png)
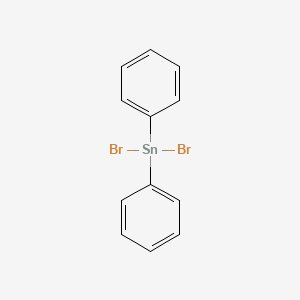
![5-Methylquinolino[3,4-c]quinolin-6-one](/img/structure/B14738160.png)
